molecular formula C6H7N3O2 B3051472 3-Hydrazinylisonicotinic acid CAS No. 339364-15-7

3-Hydrazinylisonicotinic acid

Cat. No. B3051472
M. Wt: 153.14 g/mol
InChI Key: JPCVDZXYGFFZRT-UHFFFAOYSA-N
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Description

3-Hydrazinylisonicotinic acid is a chemical compound that is often used in research . It is a derivative of isonicotinic acid, which is a type of pyridine carboxylic acid . The molecular formula of 3-Hydrazinylisonicotinic acid dihydrochloride is C6H9Cl2N3O2 and it has a molecular weight of 226.06 .


Synthesis Analysis

The synthesis of 3-Hydrazinylisonicotinic acid and its derivatives involves the use of hydrazide chemistry . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes . The hydrazide group can serve as a readily accessible precursor of a thioester, improving the efficiency and scope of native chemical ligation for protein chemical synthesis .


Molecular Structure Analysis

The molecular structure of 3-Hydrazinylisonicotinic acid can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be displayed in the viewer . The structure and electronic factors of the molecule control its acidity or basicity .


Chemical Reactions Analysis

The chemical reactions of 3-Hydrazinylisonicotinic acid can be analyzed using various methods. For instance, the reaction types can include precipitation reactions, acid/base reactions, gas-forming reactions, and oxidation-reduction reactions . The oxidation state and oxidation number concepts can be used to identify redox reactions and keep track of electrons transferred in a chemical reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydrazinylisonicotinic acid can be analyzed based on general properties of acids and bases. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Microwave Synthesis and Antimicrobial Activity

  • Microwave Synthesis of Derivatives : 3-Hydrazinylisonicotinic acid derivatives synthesized using microwave irradiation show potential in antimicrobial activities. Particularly, the study focused on synthesizing isatin derivatives, including 3-hydrazino derivatives, and evaluating their antimicrobial effects against selected bacteria and fungi. Some derivatives displayed weak to moderate activity, mainly against Gram-positive bacteria and fungal pathogens (El‐Faham et al., 2015).

Anticancer Applications

  • 3-Hydrazinoindolin-2-one Derivatives in Cancer Treatment : Derivatives of 3-Hydrazinylisonicotinic acid, particularly 3-hydrazinoindolin-2-one, have been identified as significant pharmacophores in cancer treatment. This review classifies these compounds based on their chemical structure and explores their potential as anticancer agents, highlighting their targets and mechanisms of action (Ibrahim, Abou-Seri, & Abdel‐Aziz, 2016).

Synthesis of Complex Compounds

  • Synthesis of Monosubstituted Dipicolinic Acid Hydrazide Derivative : A novel monosubstituted dipicolinic acid hydrazide derivative was synthesized, which is structurally related to 3-Hydrazinylisonicotinic acid. This study provided insights into the synthesis and characterization of novel Co(III) and Cr(III) complexes involving this derivative, revealing their molecular structure and electrochemical properties (Blagus Garin et al., 2019).

Utilization in Continuous Flow Reactor

  • Safe Generation and Synthetic Utilization in Continuous Flow Reactor : The study explores the use of hydrazoic acid in a continuous flow format for synthesizing various compounds, demonstrating the safe and scalable production of products with explosive properties under controlled conditions. This method might have implications for the synthesis of 3-Hydrazinylisonicotinic acid derivatives (Gutmann et al., 2012).

Synthesis of Triazole Derivatives

  • Efficient Syntheses of Triazole Derivatives : This study involved the reaction of 3-Hydrazinylisonicotinic acid derivatives with other compounds to produce triazole derivatives. These derivatives could have potential applications in various fields, including medicinal chemistry (Shih, Yeh, Lee, & Su, 2004).

Bifunctional Chelators for Technetium

  • Synthesis and Evaluation as Bifunctional Chelators : 6-Hydrazinonicotinic acid (HYNIC), closely related to 3-Hydrazinylisonicotinic acid, has been studied for its efficiency in capturing technetium in bioconjugates. This research aimed to understand the coordination chemistry of HYNIC with technetium, providing insights into its potential applications in medical imaging (Meszaros, Dose, Biagini, & Blower, 2011).

Anticancer Activity of Pyridazinone Derivatives

  • Synthesis and Evaluation of Pyridazinone Derivatives : Research on the synthesis of new pyridazinone derivatives with potential antioxidant activity involves reactions with 3-Hydrazinylisonicotinic acid derivatives. The synthesized compounds were evaluated for in-vitro antioxidant activity and molecular docking studies, providing insights into their potential as anticancer agents (Mehvish & Kumar, 2022).

properties

IUPAC Name

3-hydrazinylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-5-3-8-2-1-4(5)6(10)11/h1-3,9H,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVDZXYGFFZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480724
Record name 4-Pyridinecarboxylicacid, 3-hydrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylisonicotinic acid

CAS RN

339364-15-7
Record name 4-Pyridinecarboxylicacid, 3-hydrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Westaway, AGS Preston, MD Barker… - Journal of medicinal …, 2016 - ACS Publications
… :1) and dried in vacuo to give 3-hydrazinylisonicotinic acid dihydrochloride 12 as a yellow solid (… 3-Hydrazinylisonicotinic acid dihydrochloride 12 (1 g, 4.42 mmol) was added to a stirred …
Number of citations: 71 pubs.acs.org

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